molecular formula C38H56N4O7 B11935498 2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

Cat. No.: B11935498
M. Wt: 680.9 g/mol
InChI Key: JRALRVYVGQTNBS-FPLPWBNLSA-N
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Description

2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is a synthetic compound known for its applications in various fields, including medicinal chemistry and cancer research. It is a derivative of anthracenedione and exhibits significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate involves multiple steps. The starting material is typically 1,4-dihydroxyanthraquinone, which undergoes a series of reactions including alkylation, amination, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracenedione compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with potential therapeutic applications.

Biology

In biological research, it is used to study the mechanisms of action of anthracenedione derivatives. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicine, 2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is investigated for its anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers, including leukemia and breast cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and inhibiting topoisomerase II, it prevents the proper functioning of the enzyme, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: Another anthracenedione derivative with similar anticancer properties.

    Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.

    Daunorubicin: Another anthracycline with similar applications in cancer treatment.

Uniqueness

2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is unique due to its specific structural modifications, which enhance its biological activity and reduce certain side effects compared to other similar compounds .

Properties

Molecular Formula

C38H56N4O7

Molecular Weight

680.9 g/mol

IUPAC Name

2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C38H56N4O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-32(46)49-27-25-40-21-23-42-29-17-16-28(41-22-20-39-24-26-43)33-34(29)38(48)36-31(45)19-18-30(44)35(36)37(33)47/h7-8,16-19,39-45H,2-6,9-15,20-27H2,1H3/b8-7-

InChI Key

JRALRVYVGQTNBS-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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